molecular formula C11H13NO2 B14309136 1-(6-Acetyl-4-methylpyridin-2-yl)propan-1-one CAS No. 114578-67-5

1-(6-Acetyl-4-methylpyridin-2-yl)propan-1-one

Cat. No.: B14309136
CAS No.: 114578-67-5
M. Wt: 191.23 g/mol
InChI Key: YCLIUGZJWLMLQE-UHFFFAOYSA-N
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Description

1-(6-Acetyl-4-methylpyridin-2-yl)propan-1-one is an organic compound with the molecular formula C11H13NO2 It features a pyridine ring substituted with acetyl and methyl groups, making it a derivative of pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(6-Acetyl-4-methylpyridin-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the acylation of 4-methyl-2-pyridyl ketone with acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(6-Acetyl-4-methylpyridin-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

1-(6-Acetyl-4-methylpyridin-2-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylpyridin-2-yl)ethanone: Lacks the propan-1-one moiety, making it less versatile in certain reactions.

    1-(6-Acetylpyridin-2-yl)propan-1-one: Similar structure but without the methyl group, which can affect its reactivity and applications.

    2-Acetylpyridine: A simpler structure that serves as a precursor for more complex derivatives.

Uniqueness

1-(6-Acetyl-4-methylpyridin-2-yl)propan-1-one is unique due to the presence of both acetyl and methyl groups on the pyridine ring, which can enhance its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical transformations and biological interactions compared to its simpler analogs.

Properties

114578-67-5

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-(6-acetyl-4-methylpyridin-2-yl)propan-1-one

InChI

InChI=1S/C11H13NO2/c1-4-11(14)10-6-7(2)5-9(12-10)8(3)13/h5-6H,4H2,1-3H3

InChI Key

YCLIUGZJWLMLQE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=N1)C(=O)C)C

Origin of Product

United States

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